molecular formula C16H20N2O2 B12724222 alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol CAS No. 85239-17-4

alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol

Katalognummer: B12724222
CAS-Nummer: 85239-17-4
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: SUGOPCJSVJMFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an ether bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable pyrrolidine derivative. The reaction is often facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether bond between the quinoline and pyrrolidine moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol
  • 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
  • 4-Morpholineethanol, alpha-((8-quinolinyloxy)methyl)-

Uniqueness

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is unique due to its specific structural features, such as the presence of both a quinoline and a pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities that are not observed in similar compounds. For example, the pyrrolidine ring can enhance the compound’s solubility and bioavailability compared to its piperidine and piperazine analogs .

Eigenschaften

CAS-Nummer

85239-17-4

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

1-pyrrolidin-1-yl-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C16H20N2O2/c19-14(11-18-9-1-2-10-18)12-20-15-7-3-5-13-6-4-8-17-16(13)15/h3-8,14,19H,1-2,9-12H2

InChI-Schlüssel

SUGOPCJSVJMFSU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC(COC2=CC=CC3=C2N=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.